2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Overview
Description
2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, or 2-chloro-N-indolylethylpropanamide (CIEP), is a synthetic molecule that has been studied for its potential use in a variety of applications. CIEP is a derivative of indolylpropionic acid, which is a naturally occurring compound found in plants and bacteria. CIEP has been studied for its ability to act as an inhibitor of various enzymes, and its potential to be used as an anti-cancer agent.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Analysis : Compounds structurally related to 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide have been synthesized and characterized through various methods including NMR, UV, IR, and mass spectral data. For example, a compound with a fragment similar to Brequinar, used in SARS-CoV-2 treatment trials, was synthesized using tryptamine and flurbiprofen (Manolov, Ivanov, & Bojilov, 2020).
Biological Activities and Applications
Immunosuppressive Activities : Certain N-aryl-3-(indol-3-yl)propanamides, closely related to this compound, have shown significant immunosuppressive activities. This includes inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity in mice (Giraud et al., 2010).
Antimicrobial and Antitubercular Properties : Derivatives of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide have shown promising antimicrobial and antitubercular activities against various bacterial and fungal strains, including Mycobacterium tuberculosis (Karuvalam et al., 2013).
Enzyme Inhibitory Potential : Some derivatives have been evaluated for their inhibitory potential against specific enzymes. For instance, certain butanamide derivatives showed significant α-amylase inhibitory activity, suggesting potential applications in treating conditions like diabetes (Mathew et al., 2015).
Chemical Properties and Solubility
- Solubility Studies : The solubility of similar compounds, such as 2-chloro-N-(4-methylphenyl)propanamide, in various solvent mixtures has been studied. This research helps in understanding the dissolution properties and assists in developing better pharmaceutical formulations (Pascual et al., 2017).
Chronobiotic Activities
- Chronobiotic Properties : Related compounds, such as N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide, have been studied for their chronobiotic properties, showing potential in regulating biological rhythms (Epperson et al., 2004).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of bonds with the target receptors, which can lead to the activation or inhibition of these receptors and subsequent changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the compound could potentially have a variety of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it has been observed to bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular metabolism and signaling pathways, highlighting the importance of this compound in biochemical processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes. These effects on cell signaling and metabolism underscore the potential therapeutic applications of this compound in treating various diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound binds to enzymes and proteins, influencing their conformation and activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions highlight the complex mechanism of action of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to changes in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and proteins, influencing their activity and function. The involvement of this compound in metabolic pathways highlights its potential impact on cellular metabolism and overall physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-9(14)13(17)15-7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8-9,16H,6-7H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGAXVJSGRGEBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CNC2=CC=CC=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586218 |
Source
|
Record name | 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928713-06-8 |
Source
|
Record name | 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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